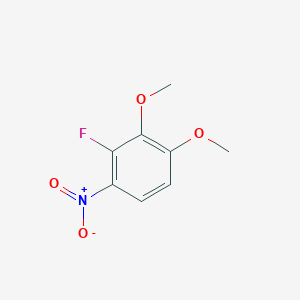
1,2-Dimethoxy-3-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, two methoxy groups, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-fluoro-4-nitrobenzene typically involves the nitration of 2-fluoro-3,4-dimethoxybenzene. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration. The general reaction scheme is as follows:
2-Fluoro-3,4-dimethoxybenzene+HNO3→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for the addition of reagents and temperature control can also improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethoxy-3-fluoro-4-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. Common nucleophiles include amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.
Carboxylic Acids or Aldehydes: Formed by the oxidation of methoxy groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-3-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can undergo nucleophilic substitution. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene
- 4-Fluoronitrobenzene
Uniqueness
1,2-Dimethoxy-3-fluoro-4-nitrobenzene is unique due to the specific positioning of its substituents on the benzene ring, which can significantly influence its chemical reactivity and interactions. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a unique electronic environment that can be exploited in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H8FNO4 |
|---|---|
Molekulargewicht |
201.15 g/mol |
IUPAC-Name |
3-fluoro-1,2-dimethoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
VUOVJDBQQMXYGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Thiazolamine, N-[4-chloro-3-(2-furanylmethoxy)phenyl]-](/img/structure/B8419473.png)
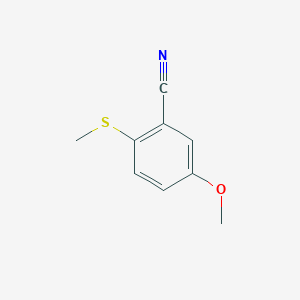
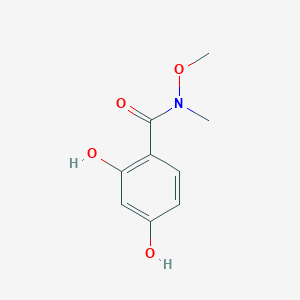
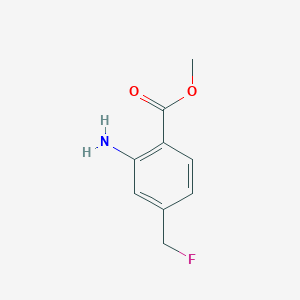
![tert-butyl N-[1-(3-cyanophenyl)ethyl]glycinate](/img/structure/B8419494.png)
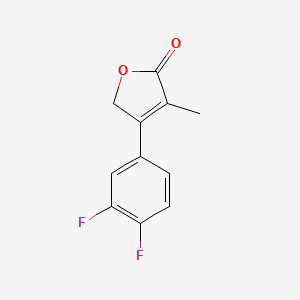
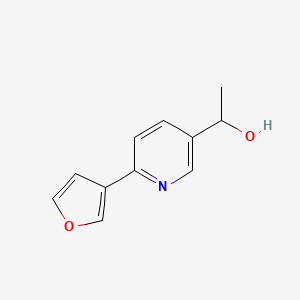
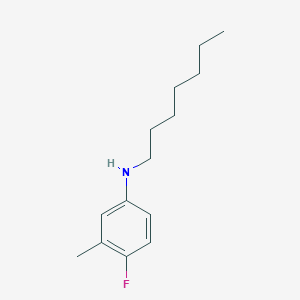
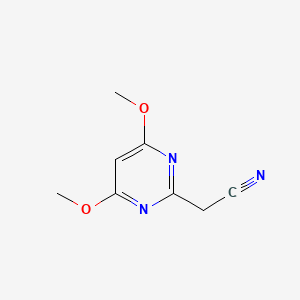
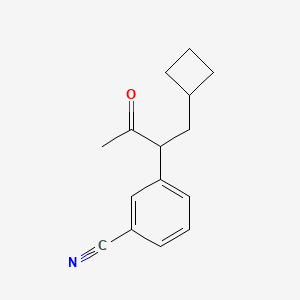
amino]benzaldehyde](/img/structure/B8419545.png)
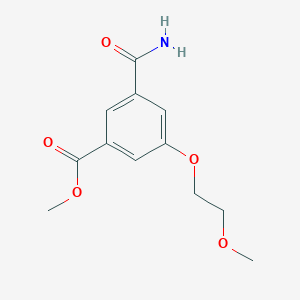
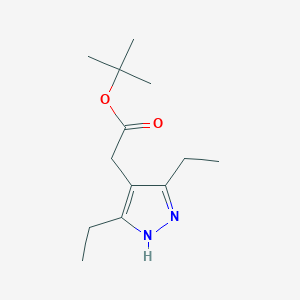
![(2S,5R)-4-methyl-7-oxo-6-(prop-2-en-1-yloxy)-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylicacid](/img/structure/B8419569.png)
